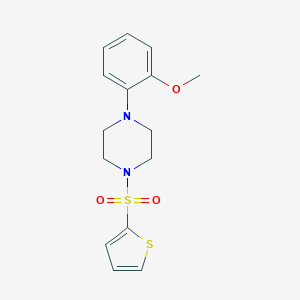![molecular formula C17H17N B299390 Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine CAS No. 4053-27-4](/img/structure/B299390.png)
Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glycylcyclines and Tetracyclines in Antimicrobial Resistance
The development of glycylcyclines, like tigecycline, represents an advancement in overcoming antimicrobial resistance mechanisms that have limited the use of traditional tetracyclines. Tigecycline shows potent activity against tetracycline-resistant organisms, methicillin-resistant staphylococci, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci due to its ability to evade efflux and ribosomal protection mechanisms of resistance that plague earlier tetracyclines. However, it is available only in injectable form and exhibits a significantly larger volume of distribution than its predecessors (Zhanel et al., 2004).
Environmental Impact of Tetracyclines
Tetracyclines pose environmental concerns due to their persistence in aquatic environments, facilitated by their hydrophilic nature and low volatility. The presence of tetracycline antibiotics in the environment can inhibit the growth of terrestrial and aquatic species and may disrupt endocrine functions. Additionally, wastewater treatment plants often fail to remove tetracyclines effectively, highlighting the need for alternative processes to mitigate their environmental impact (Daghrir & Drogui, 2013).
Graphene-Based Materials for Tetracycline Removal
Research into graphene-based materials for adsorptive and photocatalytic removal of tetracyclines from the aqueous environment underscores the potential of these materials to address the ecological risks posed by tetracyclines. Their unique physicochemical, optical, and electrical characteristics make graphene-based materials a promising platform for the effective elimination of tetracyclines, providing a theoretical guideline for future research aimed at improving removal techniques (Minale et al., 2020).
Tetracyclines in Amyloidosis Treatment
Tetracyclines have been identified for their antiamyloidogenic effects on a variety of amyloidogenic proteins, offering a novel approach to treating diseases characterized by amyloid accumulation. Their pleiotropic actions, including interaction with oligomers, fibril disruption, antioxidant, anti-inflammatory, antiapoptotic activities, and matrix metalloproteinase inhibition, position tetracyclines as promising candidates for therapeutic applications beyond their antimicrobial uses (Stoilova et al., 2013).
Propiedades
IUPAC Name |
15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c18-10-11-9-16-12-5-1-3-7-14(12)17(11)15-8-4-2-6-13(15)16/h1-8,11,16-17H,9-10,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWARBRXWIXCVNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328557 |
Source


|
| Record name | 15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2(7),3,5,9(14),10,12-hexaen-15-ylmethanamine | |
CAS RN |
4053-27-4 |
Source


|
| Record name | 15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)


![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)